C.I. Acid brown 75

描述

属性

CAS 编号 |

8011-86-7 |

|---|---|

分子式 |

C28H15N9Na2O16S2 |

分子量 |

843.6 g/mol |

IUPAC 名称 |

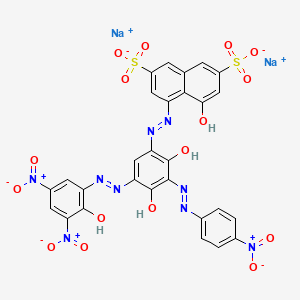

disodium;4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C28H17N9O16S2.2Na/c38-23-10-17(55(51,52)53)6-12-5-16(54(48,49)50)9-18(24(12)23)30-32-20-11-21(33-31-19-7-15(36(44)45)8-22(26(19)39)37(46)47)28(41)25(27(20)40)34-29-13-1-3-14(4-2-13)35(42)43;;/h1-11,38-41H,(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2 |

InChI 键 |

SKCQDFLBBMGDPT-UHFFFAOYSA-L |

规范 SMILES |

C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])N=NC5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)O)[N+](=O)[O-].[Na+].[Na+] |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of C.I. Acid Brown 75

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Brown 75, also identified by the Colour Index Number 34905, is a trisazo dye known for its application in dyeing textiles, particularly wool and polyamide fibers, as well as in the leather and paper industries.[1][2] This guide provides a comprehensive overview of its synthesis pathway, including the chemical structure of the reactants, intermediates, and the final product, alongside a generalized experimental protocol based on established principles of azo dye chemistry.

Chemical Profile

| Property | Value | Reference(s) |

| C.I. Name | Acid Brown 75 | [2] |

| C.I. Number | 34905 | [2][3] |

| CAS Number | 8011-86-7 | [4] |

| Chemical Class | Trisazo | [2] |

| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂ | [2] |

| Molecular Weight | 843.58 g/mol | [2] |

| Appearance | Dark red-light brown powder | [2][3] |

| Solubility | Water soluble | [4] |

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process involving a series of diazotization and coupling reactions.[4] The manufacturing process utilizes four key starting materials: 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (commonly known as H-acid), resorcinol, 2-Amino-4,6-dinitrophenol, and p-nitroaniline.[3][4]

The synthesis proceeds through a three-stage coupling sequence:

-

First Coupling: H-acid is diazotized and then coupled with resorcinol.

-

Second Coupling: 2-Amino-4,6-dinitrophenol is diazotized and coupled with the product from the first coupling step.

-

Third Coupling: p-Nitroaniline is diazotized and coupled with the product from the second coupling step to yield the final this compound dye.[4]

The sequence of these coupling reactions is crucial in forming the final trisazo structure responsible for the dye's characteristic brown color.

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process for this compound.

References

C.I. Acid Brown 75 CAS registry number and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. Acid Brown 75, a synthetic trisazo dye. The information presented herein is intended to support research and development activities by providing key chemical identifiers, physicochemical properties, and a detailed synthesis protocol.

Chemical Identification and Synonyms

This compound is a complex organic molecule widely used in the textile and leather industries for its dyeing properties. Accurate identification is crucial for scientific documentation and procurement. The primary identifier is its CAS Registry Number, though several have been associated with this dye.

| Identifier | Value |

| Primary CAS No. | 8011-86-7 |

| Alternate CAS No. | 71799-74-1, 6637-87-2 |

| C.I. Name | Acid Brown 75 |

| C.I. Number | 34905 |

| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂[1][2][3] |

| Molecular Weight | 843.58 g/mol [1][2][3][4] |

| IUPAC Name | 4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |

A variety of synonyms for this compound are used in literature and commercial listings. Awareness of these synonyms is essential to avoid ambiguity in research and reporting.

| Synonym |

| 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid diazotized, coupled with diazotized 2-amino-4,6-dinitrophenol, diazotized 4-nitrobenzenamine and resorcinol, sodium salts[5] |

| Acid Brown 116[5] |

| Acid Brown AFC[5] |

| Acid Brown EDR |

| Brown ERN |

| C.I. 34905 |

Physicochemical Properties

The physicochemical properties of this compound determine its applications and behavior in various experimental settings.

| Property | Value |

| Appearance | Brown to dark brown powder[5] |

| Odor | Odorless[4] |

| Solubility | Soluble in water[1][5] |

| pH | 7.5[4] |

| Stability | Stable under normal temperatures and pressures. Conditions to avoid include incompatible materials, excess heat, and strong oxidants.[4] |

| Incompatibilities | Strong oxidizing agents, strong reducing agents[4] |

Synthesis Protocol

The manufacturing of this compound is a multi-step process involving sequential diazotization and coupling reactions. The following protocol outlines the synthesis pathway.[1][2][3][5][6]

Raw Materials:

-

H acid (4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid)

-

p-Nitroaniline

-

2-Amino-4,6-dinitrophenol

-

Resorcinol

Procedure:

-

First Diazotization and Coupling: H acid is diazotized and then coupled with resorcinol.

-

Second Diazotization and Coupling: 2-Amino-4,6-dinitrophenol is diazotized and coupled with the product from the first coupling.

-

Third Diazotization and Coupling: p-Nitroaniline is diazotized and coupled with the product from the second coupling to yield the final this compound dye.

-

Purification: The product is subjected to salting out, filtration, drying, and grinding to obtain the finished product.[5][6]

Synthesis Workflow

The following diagram illustrates the logical workflow of the this compound synthesis process.

Caption: Synthesis workflow of this compound.

Signaling Pathways

Information regarding the signaling pathways of this compound is not available in the current scientific literature. As a synthetic dye primarily utilized in industrial applications, it has not been a subject of investigation in the context of pharmacological or biological signaling.

Conclusion

This technical guide provides foundational information on this compound for research and development purposes. The data presented, including its chemical identifiers, physicochemical properties, and a detailed synthesis protocol, are intended to facilitate its appropriate use and further investigation in relevant scientific fields.

References

- 1. Buy this compound (EVT-14603946) | 71799-74-1 [evitachem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. China Acid Browen 75 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 4. cncolorchem.com [cncolorchem.com]

- 5. Page loading... [guidechem.com]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Acid Brown 75

C.I. 34905 | CAS Registry Number: 8011-86-7

This technical guide provides a comprehensive overview of the core physical and chemical properties of Acid Brown 75 (C.I. 34905), a significant trisazo dye. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound for analytical, toxicological, or formulation purposes.

Chemical Identity and Structure

Acid Brown 75 is a synthetic dye belonging to the trisazo class, characterized by the presence of three azo (-N=N-) groups.[1] Its complex aromatic structure is responsible for its characteristic brown color. The Colour Index International assigns it the constitution number 34905.[1]

The definitive molecular structure of Acid Brown 75 is established through its synthesis from four key aromatic precursors: 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, resorcinol, 2-amino-4,6-dinitrophenol, and 4-nitrobenzenamine.[1][2]

Table 1: Chemical Identification of Acid Brown 75

| Identifier | Value |

| Chemical Name | disodium;4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |

| C.I. Name | Acid Brown 75 |

| C.I. Number | 34905[3] |

| CAS Registry No. | 8011-86-7[1] |

| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂[1] |

| Molecular Weight | 843.58 g/mol [1] |

| Chemical Class | Trisazo Dye[1] |

Physical Properties

Acid Brown 75 is typically supplied as a dark brown powder.[3] Its physical characteristics are summarized in the table below.

Table 2: Physical Properties of Acid Brown 75

| Property | Value |

| Physical Appearance | Dark brown powder[3] |

| Melting Point | > 200 °C |

| Solubility in Water | ~91 g/L at 20°C[4] |

| Density | ~1.108 g/cm³ at 20°C[4] |

Chemical Properties

As an acid dye, the chemical properties of Acid Brown 75 are largely influenced by the presence of sulfonic acid groups, which confer water solubility. The multiple aromatic rings and azo linkages contribute to its chromophoric properties.

Table 3: Chemical and Physicochemical Properties of Acid Brown 75

| Property | Value |

| pH of 1% Solution | 7-9 |

| LogP (Octanol/Water Partition Coefficient) | -1.7 (at 25°C)[5] |

| Vapor Pressure | 0 Pa at 25°C[5] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of Acid Brown 75.

Determination of Melting Point

The melting point of Acid Brown 75 can be determined using the capillary method, a standard technique for organic solids.[6][7]

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry Acid Brown 75 is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heated metal block or oil bath is used.[6]

-

Procedure:

-

The apparatus is preheated to a temperature approximately 10-15°C below the expected melting point.

-

The capillary tube is inserted into the apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2°C per minute) to ensure thermal equilibrium.[6]

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

-

Determination of Water Solubility

The solubility of Acid Brown 75 in water can be determined following the principles outlined in OECD Guideline 105 (Water Solubility).[8][9][10][11]

Protocol:

-

Apparatus: A thermostatically controlled shaker or magnetic stirrer, analytical balance, centrifuge, and a suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer).

-

Procedure:

-

An excess amount of Acid Brown 75 is added to a known volume of deionized water in a flask.

-

The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The mixture is then centrifuged to separate the undissolved solid.

-

A known volume of the clear supernatant is carefully removed.

-

The concentration of Acid Brown 75 in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy by measuring the absorbance at its λmax and using a pre-established calibration curve.

-

The solubility is expressed in grams per liter (g/L).

-

Measurement of pH

The pH of an aqueous solution of Acid Brown 75 can be measured using a calibrated pH meter with a glass electrode, following standard procedures such as those described in ASTM E70.[12][13][14][15]

Protocol:

-

Apparatus: A calibrated pH meter with a glass combination electrode and an automatic temperature compensation (ATC) probe.

-

Solution Preparation: A 1% (w/v) solution of Acid Brown 75 is prepared by dissolving 1 gram of the dye in 100 mL of deionized water.

-

Procedure:

-

The pH meter is calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the measurement temperature.

-

The electrode is rinsed with deionized water and gently blotted dry.

-

The electrode and ATC probe are immersed in the 1% dye solution.

-

The solution is gently stirred to ensure homogeneity.

-

The pH reading is recorded once it has stabilized.

-

Spectroscopic Analysis

UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax) and for quantitative analysis.

Protocol:

-

Sample Preparation: A dilute solution of Acid Brown 75 is prepared in a suitable solvent (e.g., deionized water or ethanol) to an appropriate concentration for measurement (typically in the low mg/L range).

-

Apparatus: A double-beam UV-Vis spectrophotometer.

-

Procedure:

-

The spectrophotometer is zeroed with the solvent blank.

-

The absorption spectrum of the dye solution is recorded over a wavelength range of approximately 200-800 nm.

-

The wavelength(s) of maximum absorbance (λmax) are identified. For trisazo dyes, multiple absorption bands in the visible region are expected, contributing to its brown color.[16][17][18][19]

-

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: A small amount of dry Acid Brown 75 powder is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[20][21]

-

Apparatus: A Fourier-Transform Infrared spectrophotometer.

-

Procedure:

-

A background spectrum of the KBr pellet or the empty ATR crystal is recorded.

-

The sample spectrum is then recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Characteristic absorption bands for functional groups such as -OH, -NH, -N=N- (azo), -SO₃H (sulfonic acid), and aromatic C-H and C=C bonds are identified.[22][23][24]

-

¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed molecular structure of Acid Brown 75.

Protocol:

-

Sample Preparation: A sufficient amount of Acid Brown 75 is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical due to the complex nature of the dye and potential solubility issues.[25][26]

-

Apparatus: A high-field Nuclear Magnetic Resonance spectrometer.

-

Procedure:

-

¹H and ¹³C NMR spectra are acquired.

-

The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of the aromatic rings and the connectivity of the different molecular fragments. Due to the complexity of the molecule, advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be necessary for a complete structural assignment.[27]

-

Synthesis Workflow

The synthesis of Acid Brown 75 is a multi-step process involving sequential diazotization and coupling reactions. The general workflow is depicted below.[1][2]

Caption: Synthesis workflow for Acid Brown 75.

Toxicological Information

Acid Brown 75 is classified as causing serious eye irritation. As with many azo dyes, there is a potential for it to break down into aromatic amines, some of which may be carcinogenic, although Acid Brown 75 itself is not currently classified as a carcinogen. Therefore, appropriate personal protective equipment should be used when handling this compound.

Applications

The primary application of Acid Brown 75 is in the dyeing of protein-based fibers such as wool and silk, as well as synthetic polyamides. It is also used in the leather industry for coloration.[2]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Page loading... [guidechem.com]

- 3. Acid Brown 75 , CAS No. 8011-86-7Manufacturers in Mumbai Gujarat India [colorantsgroup.com]

- 4. chembk.com [chembk.com]

- 5. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. thinksrs.com [thinksrs.com]

- 8. oecd.org [oecd.org]

- 9. filab.fr [filab.fr]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. laboratuar.com [laboratuar.com]

- 12. infinitalab.com [infinitalab.com]

- 13. matestlabs.com [matestlabs.com]

- 14. labsinus.com [labsinus.com]

- 15. standards.iteh.ai [standards.iteh.ai]

- 16. researchgate.net [researchgate.net]

- 17. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. [PDF] Non-destructive FTIR analysis of mono azo dyes | Semantic Scholar [semanticscholar.org]

- 22. scienceworldjournal.org [scienceworldjournal.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. homework.study.com [homework.study.com]

- 27. rep-dspace.uminho.pt [rep-dspace.uminho.pt]

An In-depth Technical Guide to the Mechanism of Action for C.I. Acid Brown 75 as a Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Brown 75 is a trisazo acid dye predominantly utilized in the textile and leather industries for coloring protein-based fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2] Its efficacy as a dye is rooted in a complex interplay of intermolecular forces, primarily driven by ionic interactions between the anionic dye molecules and cationic sites on the fibers. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its chemical properties, the thermodynamics and kinetics of the dyeing process, and standardized experimental protocols for its evaluation.

Introduction

This compound, a synthetic dye developed in the early 20th century, belongs to the extensive family of azo dyes, characterized by the presence of one or more azo (-N=N-) linkages.[1][2] Its classification as an acid dye stems from the presence of sulfonic acid groups in its molecular structure, which impart water solubility and an anionic character.[1][2] The dyeing process is typically carried out in an acidic dyebath, which plays a crucial role in modulating the charge of the substrate, thereby facilitating dye uptake.[1] Understanding the fundamental mechanisms governing the interaction between this compound and various substrates is paramount for optimizing dyeing processes, ensuring color fastness, and developing novel applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for elucidating its dyeing mechanism. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| C.I. Name | Acid Brown 75 | [3][4] |

| C.I. Number | 34905 | [3][5] |

| CAS Number | 8011-86-7 | [1][3] |

| Chemical Class | Trisazo | [1][3] |

| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂ | [1][3] |

| Molecular Weight | 843.58 g/mol | [1][3] |

| Appearance | Dark red-light brown powder | [3][4] |

| Solubility | Soluble in water | [1][2] |

| Stability | Stable under acidic conditions; degrades in strong alkaline environments. | [1] |

Mechanism of Action: Dye-Fiber Interactions

The dyeing of protein and polyamide fibers with this compound is a complex process involving the transfer of dye molecules from the aqueous phase to the solid fiber phase, where they are bound through various intermolecular forces. The overall mechanism can be dissected into several key interactions:

The Role of pH and Fiber Protonation

In an acidic solution, the amino groups (-NH₂) present in the protein fibers (wool, silk) and polyamide fibers (nylon) become protonated, acquiring a positive charge (-NH₃⁺).[1] This electrostatic modification is fundamental to the dyeing process, creating cationic sites that act as targets for the anionic dye molecules. The sulfonic acid groups (-SO₃H) of this compound are deprotonated in the aqueous solution, rendering the dye molecule anionic (-SO₃⁻).

Primary Binding Forces

The attraction and binding of this compound to the fiber are governed by a combination of forces:

-

Ionic Bonding: This is the predominant interaction, occurring between the negatively charged sulfonate groups (-SO₃⁻) of the dye and the positively charged protonated amino groups (-NH₃⁺) on the fiber.[1] This strong electrostatic attraction is the primary reason for the high affinity of acid dyes for protein and polyamide fibers.

-

Hydrogen Bonding: Hydrogen bonds can form between the various functional groups on both the dye molecule (e.g., -OH, -NH-) and the fiber (e.g., amide groups in wool and nylon). These bonds, while weaker than ionic bonds, contribute significantly to the overall stability and fastness of the dyeing.

-

Van der Waals Forces: These are weak, short-range attractive forces that occur between the large aromatic portions of the dye molecule and the hydrophobic regions of the fiber. The cumulative effect of these forces can be substantial, particularly for larger dye molecules like the trisazo this compound.

Thermodynamics and Kinetics of Dyeing

The dyeing process can be quantitatively described by thermodynamic and kinetic models, which are crucial for process optimization.

Adsorption Isotherms

Adsorption isotherms describe the equilibrium distribution of the dye between the dyebath and the fiber at a constant temperature. The Langmuir and Freundlich models are commonly used to analyze the adsorption of acid dyes.

-

Langmuir Isotherm: Assumes monolayer adsorption onto a finite number of identical and independent sites.

-

Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface.

A study on the adsorption of this compound onto a modified adsorbent found that the process was well-described by the Freundlich isotherm, suggesting a heterogeneous surface and multilayer adsorption in that specific system.

Dyeing Kinetics

The rate at which the dye is adsorbed by the fiber is described by kinetic models. The pseudo-second-order model is often found to be applicable to the adsorption of acid dyes, indicating that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. The same study on this compound found that its adsorption followed a pseudo-second-order kinetic model.

Thermodynamic Parameters

Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) provide insight into the spontaneity and nature of the dyeing process.

| Parameter | Interpretation |

| ΔG° (Gibbs Free Energy) | A negative value indicates a spontaneous dyeing process. |

| ΔH° (Enthalpy) | A positive value suggests an endothermic process (dyeing is favored at higher temperatures), while a negative value indicates an exothermic process. |

| ΔS° (Entropy) | A positive value indicates an increase in randomness at the solid-liquid interface during adsorption. |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the dyeing mechanism of this compound.

Determination of Adsorption Isotherms

Objective: To determine the equilibrium relationship between the concentration of this compound in the dyebath and the amount of dye adsorbed onto the fiber at a constant temperature.

Materials:

-

This compound

-

Substrate (e.g., wool yarn, polyamide fabric)

-

Acetic acid and sodium acetate (B1210297) for buffer solutions

-

Distilled water

-

Conical flasks

-

Thermostatic water bath shaker

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a series of dyebaths with varying initial concentrations of this compound in a buffer solution of a specific pH (e.g., pH 4-5).

-

Accurately weigh a known amount of the substrate and add it to each conical flask.

-

Place the flasks in a thermostatic water bath shaker and agitate at a constant temperature (e.g., 60°C, 80°C, 100°C) for a sufficient time to reach equilibrium (determined from prior kinetic studies).

-

After equilibrium is reached, remove the substrate from the dyebath.

-

Measure the final concentration of the dye in the dyebath using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.

-

Calculate the amount of dye adsorbed per unit mass of the substrate (qe) using the mass balance equation.

-

Plot qe versus the final dye concentration (Ce) to obtain the adsorption isotherm.

-

Fit the experimental data to the Langmuir and Freundlich isotherm models to determine the respective constants.

Evaluation of Wash Fastness (ISO 105-C06)

Objective: To assess the resistance of the color of the dyed substrate to domestic and commercial laundering.

Materials:

-

Dyed substrate sample (10 cm x 4 cm)

-

Multifiber adjacent fabric (e.g., containing wool, cotton, nylon, polyester, acrylic, acetate)

-

ECE reference detergent

-

Sodium perborate (B1237305) (if required by the specific test procedure)

-

Stainless steel balls

-

Launder-Ometer or similar apparatus

-

Grey Scale for assessing color change and staining

Procedure:

-

Sew the dyed sample to a piece of multifiber adjacent fabric of the same dimensions.

-

Prepare the wash liquor according to the specific ISO 105-C06 test procedure (e.g., A1S, B1S, C1S), which specifies the detergent concentration, temperature, and use of stainless steel balls.

-

Place the composite sample in a stainless steel container of the Launder-Ometer with the specified volume of wash liquor and the required number of stainless steel balls.

-

Run the Launder-Ometer for the specified time and at the specified temperature.

-

After the washing cycle, rinse the sample thoroughly with distilled water and then with cold tap water.

-

Dry the sample in air at a temperature not exceeding 60°C.

-

Assess the change in color of the dyed sample and the staining of each type of fiber in the multifiber fabric using the appropriate Grey Scales under standardized lighting conditions.

Conclusion

The mechanism of action of this compound as a dye for protein and polyamide fibers is a multifaceted process governed by fundamental principles of physical chemistry. The primary driving force is the electrostatic attraction between the anionic dye and the protonated amino groups of the fibers, a process that is highly dependent on the pH of the dyebath. This ionic bonding is further stabilized by hydrogen bonds and van der Waals forces. The dyeing process can be effectively modeled using adsorption isotherms and kinetic equations, providing a quantitative framework for process optimization. The experimental protocols outlined in this guide provide a robust methodology for researchers to further investigate the specific dyeing characteristics of this compound on various substrates, contributing to a deeper understanding of its performance and potential applications.

References

- 1. Buy this compound (EVT-14603946) | 71799-74-1 [evitachem.com]

- 2. Page loading... [guidechem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. China Acid Browen 75 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 5. Acid Brown 75 - Acid Brown B - Acid Brown ER from Emperor Chem [emperordye.com]

An In-depth Technical Guide to the Trisazo Class of Dyes: Synthesis, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trisazo dyes, a significant class of synthetic colorants. It details their core chemical principles, synthesis methodologies, and key characterization data. The information is intended to serve as a foundational resource for professionals in chemical research, materials science, and drug development who are engaged with or exploring the applications of complex azo compounds.

Introduction to Trisazo Dyes

Trisazo dyes are complex organic compounds characterized by the presence of three azo groups (–N=N–) linking aromatic moieties within a single molecule.[1] They belong to the larger family of polyazo dyes and are known for producing deep and intense colors, particularly blacks, blues, and browns. The extended conjugation provided by the three azo linkages allows for strong absorption of light across the visible spectrum, resulting in high color strength.

The general structure of these dyes incorporates multiple aromatic rings, such as naphthalene (B1677914) and benzene (B151609) derivatives, which are often substituted with functional groups to modify the dye's properties. Sulfonate (–SO₃H) groups are commonly introduced to enhance water solubility, making them suitable for dyeing cellulosic fibers like cotton, viscose, and paper.[1][2] Due to their robust structures and excellent fastness properties, trisazo dyes are widely used in the textile and leather industries.

General Synthesis Pathway

The synthesis of trisazo dyes is a multi-step process rooted in the fundamental reactions of diazotization and azo coupling. This sequence is repeated to systematically build the molecule by introducing the three azo linkages.

-

Diazotization : A primary aromatic amine (the diazo component) is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium (e.g., with hydrochloric acid) at low temperatures (0–5°C) using sodium nitrite (B80452).[3] The cold temperature is critical to prevent the unstable diazonium salt from decomposing.

-

Azo Coupling : The diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or an aniline (B41778) derivative. This electrophilic aromatic substitution reaction forms the first azo bond.

To create a trisazo dye, this process is extended. A diamine can be diazotized at both ends (bis-diazotization) and coupled, or an existing amino-substituted azo dye can be further diazotized and coupled with another component. This sequential addition allows for the construction of complex, multi-azo structures.

Below is a generalized workflow for the synthesis of a trisazo dye.

Quantitative Data of Representative Trisazo Dyes

The properties of trisazo dyes can be quantified through various analytical techniques. Spectroscopic data provides insight into their color and electronic structure, while fastness ratings indicate their durability for industrial applications. Below are the properties of two commercially significant trisazo direct dyes.

| Property | C.I. Direct Black 22 (C.I. 35435) | C.I. Direct Black 80 (C.I. 31600) |

| Molecular Formula | C₄₄H₃₂N₁₃Na₃O₁₁S₃[4] | C₃₆H₂₃N₈Na₃O₁₁S₃[1] |

| Molecular Weight | 1083.97 g/mol [4] | 908.78 g/mol [1] |

| Appearance | Blue-gray powder[4] | Blue-black powder[1] |

| λmax (in water) | 476 nm[5] | ~599.8 nm[6] |

Table 1: Physicochemical and Spectral Properties of Representative Trisazo Dyes.

The fastness properties are critical for determining the suitability of a dye for a specific substrate and end-use. These are graded on a scale, typically from 1 (poor) to 5 or 8 (excellent).

| Fastness Test | C.I. Direct Black 22 (C.I. 35435) | C.I. Direct Black 80 (C.I. 31600) |

| Light Fastness | 4 (ISO), 5-6 (AATCC)[4] | 6[2] |

| Washing/Soaping | 3 (ISO, Fading), 3 (ISO, Stain)[4] | 4[2] |

| Perspiration | - | 3[2] |

| Acid Resistance | 5 (ISO), 5 (AATCC)[4] | - |

| Alkali Resistance | 4 (ISO), 4-5 (AATCC)[4] | - |

| Water | 3 (ISO, Fading), 3 (ISO, Stain)[4] | - |

Table 2: Fastness Properties of Representative Trisazo Dyes.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a trisazo dye, based on the manufacturing process for C.I. Direct Black 22.[4] This synthesis involves multiple diazotization and coupling steps.

Materials and Equipment

-

Starting Materials : 5-Amino-2-(4-aminophenylamino)benzenesulfonic acid, 6-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma acid), Benzene-1,3-diamine (m-Phenylenediamine), Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Sodium carbonate (Na₂CO₃).

-

Equipment : Jacketed reaction vessel with overhead stirrer, thermometer, pH meter, ice bath, filtration apparatus (e.g., Buchner funnel), drying oven.

Synthesis Workflow Diagram

Step-by-Step Procedure

Stage 1: Synthesis of the Disazo Intermediate

-

Bis-Diazotization of the Diamine : Suspend one molar equivalent of 5-amino-2-(4-aminophenylamino)benzenesulfonic acid in water and hydrochloric acid. Cool the mixture to 0-5°C in an ice bath.

-

Slowly add a concentrated aqueous solution of sodium nitrite (slightly over two molar equivalents) to the suspension while maintaining the temperature below 5°C.

-

Stir the mixture for 30-60 minutes until diazotization is complete, confirmed by a positive starch-iodide test for excess nitrous acid. This forms the tetraazonium salt.

-

First Coupling Reaction : In a separate vessel, dissolve two molar equivalents of 6-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma acid) in an alkaline solution (e.g., sodium carbonate or sodium hydroxide). Cool this solution to 5-10°C.

-

Slowly add the cold tetraazonium salt solution to the alkaline Gamma acid solution. Maintain the pH in the alkaline range to facilitate coupling.

-

Stir the reaction mixture for several hours until the coupling is complete, which can be monitored by techniques like thin-layer chromatography (TLC). The product is the disazo intermediate.

Stage 2: Formation of the Trisazo Dye

-

Second Bis-Diazotization : Cool the disazo intermediate mixture to 0-5°C. Add hydrochloric acid followed by the slow, portion-wise addition of sodium nitrite solution (two molar equivalents) to diazotize the two terminal amino groups of the coupled Gamma acid moieties.

-

Second Coupling Reaction : Prepare a solution of two molar equivalents of m-phenylenediamine in water.

-

Slowly add the diazo-disazo intermediate solution to the m-phenylenediamine solution. Control the pH and temperature as required for the specific coupling reaction.

-

Stir until the reaction is complete to form the crude trisazo dye, C.I. Direct Black 22.

Stage 3: Isolation and Purification

-

Salting Out : Add sodium chloride (salting out) to the reaction mixture to precipitate the dye.

-

Filtration : Collect the precipitated dye solid by filtration using a Buchner funnel.

-

Washing : Wash the filter cake with a brine solution to remove residual starting materials and inorganic salts.

-

Drying : Dry the purified dye paste in a vacuum oven at a controlled temperature (e.g., 70-80°C) to obtain the final powder.

Characterization Methods

The structure and purity of synthesized trisazo dyes are confirmed using a suite of analytical techniques:

-

UV-Visible Spectroscopy : Used to determine the wavelength of maximum absorbance (λmax), which is directly related to the color of the dye and the extent of its conjugated system.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : Identifies characteristic functional groups. The N=N stretching vibration for azo groups typically appears in the range of 1400–1500 cm⁻¹. Other key peaks include those for O-H, N-H, and S=O (from sulfonate groups).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the detailed molecular structure by showing the chemical environment of hydrogen and carbon atoms.

-

Mass Spectrometry (MS) : Confirms the molecular weight of the synthesized dye.

-

High-Performance Liquid Chromatography (HPLC) : Assesses the purity of the dye and can be used to monitor the progress of the synthesis reaction.

References

A Technical Guide to the Spectroscopic Analysis of C.I. Acid Brown 75

Introduction

C.I. Acid Brown 75 is a synthetic trisazo acid dye used extensively in the textile and leather industries for coloring materials like wool, polyamide fibers, and leather.[1][2] As a sulfonated azo dye, its structure is characterized by three azo (-N=N-) linkages, which act as the primary chromophore, and sulfonic acid groups that confer water solubility.[1] The complex molecular architecture arises from the sequential diazotization and coupling of four key aromatic intermediates: 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid), resorcinol, 2-amino-4,6-dinitrophenol, and 4-nitroaniline.[3] A thorough spectroscopic analysis is essential for quality control, structural confirmation, and research into its properties and potential degradation pathways. This guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for this compound.

Molecular and Physicochemical Properties

A summary of the key identification and physical properties of this compound is presented below.

| Property | Value | Reference |

| C.I. Name | Acid Brown 75 | |

| C.I. Number | 34905 | [2] |

| CAS Registry Number | 8011-86-7 | [1][4] |

| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂ | [4][5][6] |

| Molecular Weight | ~843.58 g/mol | [6] |

| Monoisotopic Mass | 842.98735634 Da | [5] |

| Class | Trisazo Dye | [4] |

Logical Workflow for Spectroscopic Analysis

The characterization of this compound involves a multi-technique spectroscopic approach. A typical workflow ensures comprehensive analysis, from initial sample handling to final structural elucidation and purity assessment.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the molecular weight and formula of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which is critical for unambiguous identification.

| Parameter | Value | Significance |

| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂ | Defines the elemental composition.[5] |

| Calculated Monoisotopic Mass | 842.98735634 Da | Used for precise identification via HRMS.[5] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to analyze the electronic transitions within the dye molecule, which are responsible for its color. The spectrum is characterized by strong absorption in the visible region due to the extended π-conjugated system of the trisazo structure.

| Parameter | Expected Range (nm) | Associated Chromophore/Transition |

| λmax (Visible) | 450 - 500 | n→π* and π→π* transitions of the azo (-N=N-) groups and aromatic rings.[3] |

During the synthesis of this compound, real-time UV-Vis spectroscopy can be employed to monitor the formation of the azo bonds, with characteristic absorbance appearing in the 450–500 nm range.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule. The spectrum provides a molecular fingerprint, confirming the presence of key structural components.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3550 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) groups (phenolic) |

| 3500 - 3300 | N-H stretch | Amine (-NH₂) group (remnant from H-acid) |

| ~3030 | C-H stretch (aromatic) | Aromatic rings |

| 1620 - 1580 | N=N stretch | Azo (-N=N-) linkages |

| 1500 - 1400 | C=C stretch | Aromatic rings |

| 1560 - 1510 & 1355 - 1315 | N=O asymmetric & symmetric stretch | Nitro (-NO₂) groups |

| 1200 - 1140 & 1060 - 1020 | S=O asymmetric & symmetric stretch | Sulfonic acid (-SO₃H) groups |

Note: These are expected ranges based on standard IR absorption tables and the known structure of the dye.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used for the detailed structural characterization of sulfonated azo dyes.[8] It provides information on the number and environment of protons in the molecule. For this compound, the spectrum would be complex but would show characteristic signals for the aromatic protons. Protons on the aromatic rings adjacent to the azo linkages are expected to show significant chemical shift changes, which can be used to confirm the coupling positions.[8]

| Chemical Shift (ppm) | Proton Type |

| 6.5 - 9.0 | Aromatic protons (Ar-H) |

| 9.0 - 11.0 (broad) | Phenolic protons (Ar-OH) |

| ~10.0 (broad) | Amine protons (-NH₂) |

Note: Expected values are general for complex aromatic azo dyes and would be measured in a solvent like DMSO-d₆.[9]

Synthesis Pathway Visualization

The synthesis of this compound is a multi-step process involving sequential diazotization and coupling reactions under controlled pH conditions.

Experimental Protocols

UV-Vis Spectroscopy Protocol

This protocol describes the determination of the absorption spectrum and quantification of this compound in solution.

-

Stock Solution Preparation: Accurately weigh a small amount of this compound powder and dissolve it in deionized water in a volumetric flask to prepare a concentrated stock solution (e.g., 100 mg/L).[10][11]

-

Standard Solutions: Perform serial dilutions of the stock solution using volumetric flasks to create a series of standard solutions with known concentrations (e.g., ranging from 0.5 mg/L to 25 mg/L).[12]

-

Spectrometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 250-700 nm).[13]

-

Blank Measurement: Fill a cuvette with the solvent (deionized water) to be used as the blank. Place it in the spectrophotometer and record a baseline spectrum to zero the instrument.[12]

-

Sample Measurement: Rinse the cuvette with the first standard solution, then fill it and place it in the spectrophotometer. Record the absorbance spectrum. Repeat for all standard solutions, from lowest to highest concentration.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance at λmax versus concentration for the standard solutions. The concentration of an unknown sample can be determined by measuring its absorbance and using the calibration curve.[12]

FT-IR Spectroscopy Protocol

This section details two common methods for analyzing solid dye samples.

-

Sample Grinding: Finely grind approximately 1-2 mg of the this compound sample using an agate mortar and pestle.

-

Mixing: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.

-

Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum over the desired range (e.g., 4000-600 cm⁻¹). The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.[15]

B. Attenuated Total Reflectance (ATR) Method [14][15]

-

Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Perform a background scan with the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. No further sample preparation is required.

Mass Spectrometry (LC-MS) Protocol

This is a general protocol for the analysis of an azo dye using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, compatible with the mobile phase.[16]

-

LC System Setup:

-

Column: Use a reverse-phase column (e.g., C18) suitable for separating polar aromatic compounds.[16]

-

Mobile Phase: Prepare a mobile phase, often consisting of two solvents (A and B) for gradient elution. For example, Solvent A could be water with an additive like 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer, and Solvent B could be acetonitrile with the same additive.[16]

-

Gradient Program: Set up a gradient elution program that starts with a high percentage of the aqueous phase and gradually increases the organic phase to elute the analyte.

-

-

MS System Setup:

-

Ionization: Use an appropriate ionization source, typically Electrospray Ionization (ESI), which is well-suited for polar, non-volatile molecules like sulfonated dyes. ESI can be run in either positive or negative ion mode; negative mode is often preferred for sulfonated compounds.[17]

-

Mass Analyzer: Set the mass analyzer (e.g., Quadrupole, Time-of-Flight) to scan over a mass-to-charge (m/z) range that includes the expected ion of this compound.

-

-

Injection and Analysis: Inject the prepared sample into the LC-MS system. The dye will be separated from impurities by the LC column before entering the mass spectrometer for detection.[17]

-

Data Analysis: Process the resulting data to find the chromatogram peak corresponding to this compound and examine its mass spectrum to confirm the m/z of the molecular ion. For HRMS, compare the measured exact mass to the theoretical value.[5]

References

- 1. Page loading... [guidechem.com]

- 2. Acid Brown 75 - Acid Brown B - Acid Brown ER from Emperor Chem [emperordye.com]

- 3. Buy this compound (EVT-14603946) | 71799-74-1 [evitachem.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Disodium 4-((2,4-dihydroxy-5-((2-hydroxy-3,5-dinitrophenyl)azo)-3-((4-nitrophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate | C28H15N9Na2O16S2 | CID 16131135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. China Acid Browen 75 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. Structural characterisation of the photoisomers of reactive sulfonated azo dyes by NMR spectroscopy and DFT calculations - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. analysis.rs [analysis.rs]

- 11. azom.com [azom.com]

- 12. science.valenciacollege.edu [science.valenciacollege.edu]

- 13. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 16. lcms.cz [lcms.cz]

- 17. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Purity and Quality Control of Research-Grade Acid Brown 75

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity standards and quality control methodologies for research-grade Acid Brown 75 (C.I. 34905; CAS No. 8011-86-7). Ensuring the high purity and lot-to-lot consistency of this polyazo dye is critical for its reliable application in research and development, where impurities can lead to erroneous and irreproducible results.

Physicochemical Properties and Identification

Acid Brown 75 is a complex trisazo dye with the molecular formula C₂₈H₁₅N₉Na₂O₁₆S₂ and a molecular weight of 843.58 g/mol .[1][2] Its chemical structure is characterized by three azo (-N=N-) linkages, multiple aromatic rings, and sulfonic acid groups, which impart water solubility.[3][4]

| Parameter | Specification |

| CAS Number | 8011-86-7[1] |

| C.I. Number | 34905[5] |

| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂[1][2] |

| Molecular Weight | 843.58 g/mol [1][2] |

| Appearance | Dark brown powder[5] |

| Hue | Reddish-brown[5] |

| Solubility | Water soluble |

Synthesis and Potential Impurities

The synthesis of Acid Brown 75 is a multi-step process involving the diazotization and coupling of several aromatic precursors.[1][6] A common manufacturing method involves the sequential reaction of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, resorcinol, 2-amino-4,6-dinitrophenol, and 4-nitrobenzenamine.[1][6]

Given the complexity of this synthesis, research-grade Acid Brown 75 may contain various impurities, including:

-

Unreacted starting materials and intermediates.

-

Products of side reactions, such as the formation of isomeric or polymeric dye structures.

-

Inorganic salts remaining from the synthesis and purification process.

A thorough quality control process is therefore essential to identify and quantify these potential impurities to ensure the suitability of the dye for research applications.

Quality Control Workflow

The quality control of research-grade Acid Brown 75 should follow a stringent workflow from the reception of raw materials to the final product release. This process ensures that each batch of the dye meets the required purity and performance standards.

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive quality control of research-grade Acid Brown 75.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main dye component from its impurities. A reverse-phase method is typically employed for sulfonated azo dyes.

Illustrative Experimental Protocol:

-

Instrumentation: HPLC system with a diode array detector (DAD) or a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is often necessary for complex mixtures. A typical mobile phase could be a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: Monitoring at the wavelength of maximum absorbance (λmax) of Acid Brown 75 and also at other wavelengths to detect impurities with different spectral properties.

-

Sample Preparation: A stock solution of the dye is prepared in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.

Data Presentation:

| Parameter | Typical Value |

| Purity (by HPLC) | ≥ 98% |

| Individual Impurity | ≤ 0.5% |

| Total Impurities | ≤ 2.0% |

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for confirming the identity of Acid Brown 75 and for quantitative analysis based on Beer-Lambert law.

Illustrative Experimental Protocol:

-

Instrumentation: A calibrated UV-Vis spectrophotometer.

-

Solvent: Deionized water or a suitable buffer.

-

Procedure: A dilute solution of the dye is prepared, and its absorbance spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λmax) is determined.

-

Quantitative Analysis: The concentration of the dye can be determined by measuring the absorbance at λmax and using a known molar extinction coefficient (ε).

Data Presentation:

| Parameter | Specification |

| λmax | To be determined and reported on the Certificate of Analysis |

| Molar Extinction Coefficient (ε) | To be determined and reported on the Certificate of Analysis |

| A 1%/1cm | To be determined and reported on the Certificate of Analysis |

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative assessment of purity and for detecting non-UV active impurities if a suitable visualization agent is used.

Illustrative Experimental Protocol:

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of polar organic solvents and water, often with an acid or base modifier to improve separation. An example could be a mixture of butanol, ethanol, and ammonia (B1221849) solution.[7]

-

Visualization: The separated spots can be visualized under UV light (254 nm and 366 nm) and by using various staining reagents.

-

Rf Value: The retention factor (Rf) of the main spot should be consistent and compared with a reference standard if available.

Other Analytical Techniques

-

Mass Spectrometry (MS): Provides information on the molecular weight of the dye and can be used to identify impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information, confirming the identity of the dye and potentially identifying major impurities.

-

Karl Fischer Titration: Used for the accurate determination of water content.

Logical Relationship of Purity Tests

The different analytical techniques provide complementary information to build a comprehensive picture of the purity and quality of Acid Brown 75.

Conclusion

The quality and purity of research-grade Acid Brown 75 are paramount for obtaining reliable and reproducible scientific data. A multi-faceted analytical approach, incorporating chromatographic and spectroscopic techniques, is essential for the comprehensive characterization of this complex dye. Researchers and drug development professionals should demand a detailed Certificate of Analysis that includes quantitative data from these methods to ensure the suitability of the material for their specific applications.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. China Acid Browen 75 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 3. Page loading... [guidechem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Acid Brown 75 , CAS No. 8011-86-7Manufacturers in Mumbai Gujarat India [colorantsgroup.com]

- 6. Acid Brown 75 [chembk.com]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

Navigating the Supply and Application of C.I. Acid Brown 75 for Laboratory Research

For researchers, scientists, and drug development professionals, sourcing chemical reagents of appropriate purity and with well-defined experimental applications is paramount. This technical guide provides an in-depth overview of C.I. Acid Brown 75, focusing on its availability for laboratory use. While primarily known as an industrial colorant, this document collates available technical data for research-grade this compound and addresses the current landscape of its application in experimental protocols.

Key Suppliers for Laboratory-Grade this compound

Identifying suppliers that cater to the specific needs of a research environment—namely, high purity and availability in smaller quantities—is the first step for any laboratory application. Below is a compilation of suppliers who list this compound for research purposes. It is important to note the variation in reported CAS numbers and molecular formulas, which underscores the need for careful verification with the chosen supplier. The most consistently referenced CAS number for this compound is 8011-86-7.

| Supplier | Website | CAS Number(s) Provided | Molecular Formula Provided | Notes |

| MedchemExpress | --INVALID-LINK-- | 6637-87-2 | Not Specified | Listed for "research use only".[1] |

| EvitaChem | --INVALID-LINK-- | 71799-74-1, 8011-86-7 | C₂₈H₁₇N₉O₁₆S₂, C₂₈H₁₅N₉Na₂O₁₆S₂ | Product is for non-human research only. |

| ChemicalBook | --INVALID-LINK-- | 8011-86-7 | C₁₀H₉NO₇S₂ | Lists multiple suppliers and various purity levels.[2] |

| Aaditya Dyechem | --INVALID-LINK-- | 8011-86-7 | Not Specified | Primarily an industrial supplier, but may offer different grades.[3] |

| World Dye Variety | --INVALID-LINK-- | 8011-86-7 | C₂₈H₁₅N₉Na₂O₁₆S₂ | Provides a list of various international suppliers.[4] |

| Sanhuan Colorchem | --INVALID-LINK-- | 8011-86-7 | C₂₈H₁₅N₉Na₂O₁₆S₂ | Provides a Safety Data Sheet with product specifications.[5] |

Physicochemical Properties

This compound is a polyazo dye, appearing as a dark brown powder.[5] It is soluble in water, a characteristic that is essential for its application in aqueous staining solutions.[6] The dye's acidic nature is due to the presence of sulfonic acid groups, which allows it to bind to basic components in tissues.[6]

Experimental Applications and Protocols: A Noteworthy Gap

A comprehensive search for established laboratory protocols using this compound for applications such as histological staining or in signaling pathway analysis did not yield specific, validated methodologies. The predominant use of this dye remains in the textile and leather industries for dyeing wool, polyamide, and leather.[4][7]

While some suppliers classify it for "research use" and it has been the subject of laboratory studies, such as for its adsorption properties, its role as a standard reagent in biological or preclinical research is not well-documented in scientific literature.[8] This lack of published, peer-reviewed protocols presents a significant challenge for researchers considering its use, as it would necessitate extensive in-house validation and optimization without a foundational method.

For researchers seeking a brown counterstain or a stain for connective tissues, established and widely published methods are recommended. Alternatives such as Van Gieson's stain, which uses acid fuchsin and picric acid to stain collagen bright red, or various trichrome stains (e.g., Masson's, Mallory's) provide reliable and reproducible results for differentiating tissue components.[9] Picro-Sirius Red is another excellent and well-documented alternative for the specific and quantitative analysis of collagen.[10][11][12]

General Workflow for a Standard Histological Stain

While a specific protocol for this compound is not available, a general workflow for a typical histological staining procedure is presented below to illustrate the common steps involved. This is a hypothetical workflow and should not be considered a validated protocol for this compound.

References

- 1. chembk.com [chembk.com]

- 2. Special Stains | Histology Research Core [histologyresearchcorefacility.web.unc.edu]

- 3. Disodium 4-((2,4-dihydroxy-5-((2-hydroxy-3,5-dinitrophenyl)azo)-3-((4-nitrophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate | C28H15N9Na2O16S2 | CID 16131135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. VITAL STAINING OF THE CONNECTIVE TISSUES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Special Stains for Collagen, Reticulin & Elastic Fibers [leicabiosystems.com]

- 7. China Acid Browen 75 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 8. researchgate.net [researchgate.net]

- 9. Stains Used in Histology - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. med.emory.edu [med.emory.edu]

- 11. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. med.emory.edu [med.emory.edu]

Methodological & Application

Application Notes and Protocols for C.I. Acid Brown 75 in Histological and Cytological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Brown 75 is a synthetic, water-soluble, anionic trisazo dye.[1][2][3] While its primary industrial applications are in the dyeing of textiles, leather, and paper, its properties as an acid dye suggest potential utility in biological staining protocols, particularly as a counterstain for cytoplasm and connective tissues.[1][2][4][5] Acid dyes, being negatively charged, bind to cationic (basic) components in tissue, such as proteins in the cytoplasm, muscle, and collagen.[6][7] This document provides detailed application notes and a foundational protocol for the use of this compound in histological and cytological preparations. The provided protocols are based on the general principles of acid dye staining and are intended as a starting point for optimization in specific research applications.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| C.I. Name | Acid Brown 75 | [2][3] |

| C.I. Number | 34905 | [2][3] |

| CAS Number | 8011-86-7 | [1][2][3][4][8] |

| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂ | [2][3] |

| Molecular Weight | 843.58 g/mol | [2][3] |

| Appearance | Dark red-light brown to dark brown powder | [1][2][8] |

| Solubility | Water soluble | [1][4][5] |

| Dye Type | Anionic (Acid) Dye | [1][7] |

Principle of Staining

The staining mechanism of this compound, like other acid dyes, is primarily based on electrostatic interactions. In an acidic solution, the dye carries a net negative charge, and the amino groups of tissue proteins are protonated, resulting in a net positive charge. This charge attraction allows the dye to bind to cytoplasmic and extracellular matrix components. The intensity of the staining is pH-dependent, with a more acidic environment generally leading to stronger staining.

Protocols for Histological Staining

The following protocol describes the use of this compound as a counterstain after a primary nuclear stain, such as hematoxylin.

Reagents and Solutions

| Reagent | Preparation |

| This compound Staining Solution (1% w/v) | Dissolve 1 g of this compound powder in 100 mL of distilled water. Add 0.5 mL of glacial acetic acid to acidify the solution (final pH ~2.5-3.5). Mix well and filter before use. |

| Harris' Hematoxylin | Standard formulation. |

| 1% Acid Alcohol | 1 mL HCl in 99 mL of 70% ethanol (B145695). |

| Scott's Tap Water Substitute | Standard formulation for bluing. |

| Graded Alcohols | 70%, 95%, and 100% ethanol. |

| Xylene or Xylene Substitute | For clearing. |

| Mounting Medium | Resin-based mounting medium. |

Experimental Protocol: Hematoxylin and Acid Brown 75 Staining

This protocol is intended for paraffin-embedded tissue sections.

| Step | Procedure | Time |

| 1. Deparaffinization and Rehydration | Immerse slides in xylene (2 changes), 100% ethanol (2 changes), 95% ethanol (2 changes), and 70% ethanol. Rinse in running tap water. | 5 min each xylene, 3 min each alcohol, 5 min water |

| 2. Nuclear Staining | Stain with Harris' Hematoxylin. | 5-10 minutes |

| 3. Washing | Wash in running tap water. | 1-5 minutes |

| 4. Differentiation | Dip slides in 1% Acid Alcohol to remove excess hematoxylin. | A few seconds |

| 5. Washing | Wash in running tap water. | 1-3 minutes |

| 6. Bluing | Immerse in Scott's Tap Water Substitute until nuclei turn blue. | 1-2 minutes |

| 7. Washing | Wash in running tap water. | 5 minutes |

| 8. Counterstaining | Immerse slides in 1% this compound solution. | 1-5 minutes |

| 9. Washing | Briefly rinse in distilled water to remove excess counterstain. | 10-30 seconds |

| 10. Dehydration | Dehydrate through graded alcohols: 95% ethanol (2 changes) and 100% ethanol (2 changes). | 1 min each 95%, 2 min each 100% |

| 11. Clearing | Clear in xylene or a xylene substitute (2 changes). | 2-5 minutes each |

| 12. Mounting | Coverslip with a resinous mounting medium. | - |

Expected Results

-

Nuclei: Blue/Purple

-

Cytoplasm, Muscle, Keratin: Shades of Brown

-

Collagen: Lighter Brown or Tan

-

Erythrocytes: Brown

Optimization Notes

-

Staining Time: The incubation time in the this compound solution may need to be adjusted to achieve the desired staining intensity.

-

pH of Staining Solution: The pH of the staining solution can be varied to alter the staining intensity. A lower pH will generally result in a more intense stain.

-

Differentiation of Counterstain: If the brown staining is too intense, a brief rinse in 70-95% ethanol after the counterstaining step can be used to differentiate.

Diagrams

General Histological Staining Workflow

The following diagram illustrates the general workflow for using this compound as a counterstain in a typical histological staining procedure.

References

- 1. Page loading... [guidechem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. China Acid Browen 75 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 4. C.I.Acid Brown 75 [chembk.com]

- 5. krishnadyes.net [krishnadyes.net]

- 6. benchchem.com [benchchem.com]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. Acid Brown 75 | 8011-86-7 [chemicalbook.com]

Application of Acid Brown 75 in Dyeing Wool and Polyamide Fibers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 75, also identified by the Colour Index Number C.I. 34905 and CAS Number 8011-86-7, is a trisazo acid dye utilized in the textile industry for coloring protein fibers such as wool and silk, as well as synthetic polyamide fibers.[1][2][3] Its water solubility, a result of the sulfonic acid groups in its molecular structure, makes it suitable for application in aqueous dyeing processes.[4] As an anionic dye, Acid Brown 75 forms ionic bonds with the positively charged amino groups present in wool and polyamide fibers under acidic conditions, leading to good dye uptake.[3][5] This document provides detailed application notes and protocols for the use of Acid Brown 75 in dyeing wool and polyamide fibers, intended for research and scientific applications.

Properties of Acid Brown 75

A summary of the key properties of Acid Brown 75 is presented in the table below.

| Property | Value | Reference |

| C.I. Name | Acid Brown 75 | [3] |

| C.I. Number | 34905 | [6] |

| CAS Number | 8011-86-7 | [1] |

| Chemical Class | Trisazo | [3] |

| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂ | [1] |

| Appearance | Dark brown powder | [4] |

| Solubility in Water | Soluble | [4] |

| Application | Wool, Polyamide, Leather | [1][3] |

Quantitative Dyeing Parameters and Fastness Properties

The following tables summarize the recommended dyeing parameters and expected fastness properties for Acid Brown 75 on wool and polyamide fibers. These values are based on typical acid dyeing procedures and available data for Acid Brown 75.

Table 1: Recommended Dyeing Parameters for Acid Brown 75

| Parameter | Wool | Polyamide |

| Dye Concentration (% owf) | 1.0 - 3.0 | 0.5 - 2.5 |

| Liquor Ratio | 1:20 - 1:40 | 1:10 - 1:30 |

| pH | 4.0 - 5.5 | 4.5 - 6.0 |

| Leveling Agent (% owf) | 1.0 - 2.0 (e.g., Glauber's salt) | 0.5 - 1.5 (anionic/nonionic agents) |

| Acid | Acetic Acid or Formic Acid | Acetic Acid or Formic Acid |

| Initial Temperature | 40°C | 40°C |

| Rate of Temperature Rise | 1 - 2°C / minute | 1 - 2°C / minute |

| Final Dyeing Temperature | 95 - 100°C | 98 - 100°C |

| Dyeing Time at Final Temp. | 45 - 60 minutes | 30 - 60 minutes |

*owf: on the weight of fiber

Table 2: Fastness Properties of Acid Brown 75

| Fastness Property | Wool | Polyamide | Reference |

| Light Fastness (ISO 105-B02) | 4-5 | Not Specified | [7] |

| Washing Fastness (ISO 105-C06) | 4 | Not Specified | [7] |

| Perspiration Fastness (ISO 105-E04) | 4-5 | Not Specified | [7] |

| Rubbing Fastness (ISO 105-X12) | Good to Very Good | Good to Very Good | [5] |

Experimental Protocols

Preparation of Dye Stock Solution

-

Weigh the required amount of Acid Brown 75 powder in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.

-

Create a paste by adding a small amount of warm distilled water to the dye powder and stirring with a glass rod.

-

Gradually add more warm distilled water while stirring continuously until the dye is completely dissolved.

-

Transfer the dissolved dye to a volumetric flask and dilute to the final volume with distilled water to achieve the desired stock solution concentration (e.g., 1% w/v).

Dyeing Protocol for Wool Fibers

-

Scouring: Before dyeing, scour the wool fibers in a bath containing a non-ionic detergent (e.g., 1 g/L) at 50-60°C for 30 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.

-

Dye Bath Preparation:

-

Fill a dyeing vessel with the required volume of water to achieve the desired liquor ratio.

-

Add the required amount of leveling agent (e.g., 1-2% Glauber's salt on the weight of fiber).

-

Adjust the pH of the dye bath to 4.0-5.5 using a dilute solution of acetic acid or formic acid.

-

Add the calculated volume of the Acid Brown 75 stock solution and stir well.

-

-

Dyeing Procedure:

-

Introduce the pre-wetted wool fibers into the dye bath at 40°C.

-

Raise the temperature to 95-100°C at a rate of 1-2°C per minute.

-

Maintain the temperature for 45-60 minutes, ensuring the fibers are fully immersed and gently agitated.

-

Allow the dye bath to cool down gradually to about 60°C.

-

-

After-treatment:

-

Remove the dyed wool from the bath and rinse with warm water, followed by a cold water rinse until the water runs clear.

-

Soaping: Treat the dyed fibers in a solution containing a non-ionic detergent (e.g., 1 g/L) at 50°C for 15 minutes to remove any unfixed dye.

-

Rinse thoroughly with cold water and air dry.

-

Dyeing Protocol for Polyamide Fibers

-

Scouring: Clean the polyamide fibers in a solution containing a non-ionic detergent (e.g., 1 g/L) and sodium carbonate (e.g., 1 g/L) at 60-70°C for 20-30 minutes. Rinse thoroughly.

-

Dye Bath Preparation:

-

Prepare the dye bath with the appropriate liquor ratio.

-

Add a suitable leveling agent for polyamide (0.5-1.5% owf). These are often proprietary anionic or nonionic surfactants.[2]

-

Adjust the pH to 4.5-6.0 with acetic acid or formic acid.

-

Add the required amount of Acid Brown 75 stock solution.

-

-

Dyeing Procedure:

-

Immerse the pre-wetted polyamide fibers in the dye bath at 40°C.

-

Increase the temperature to 98-100°C at a rate of 1-2°C per minute.

-

Continue dyeing at this temperature for 30-60 minutes with gentle agitation.

-

Cool the dye bath to approximately 70°C before removing the fibers.

-

-

After-treatment:

-

Rinse the dyed polyamide with warm and then cold water.

-

Perform a reduction clearing if necessary to improve wash fastness, although this is less common for acid dyes than for disperse dyes.

-

A final rinse and air drying complete the process.

-

Visualizations

Dyeing Process Workflow

Caption: General workflow for dyeing wool and polyamide fibers with Acid Brown 75.

Interaction of Acid Brown 75 with Fibers

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. sdcheme.com [sdcheme.com]

- 3. Buy C.I. Acid Brown 75 (EVT-14603946) | 71799-74-1 [evitachem.com]

- 4. Page loading... [guidechem.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. Acid Brown 75 - Acid Brown B - Acid Brown ER from Emperor Chem [emperordye.com]

- 7. krishnadyes.net [krishnadyes.net]

C.I. Acid Brown 75: Comprehensive Application Notes and Protocols for Leather Dyeing

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the utilization of C.I. Acid Brown 75 (C.I. 34905) in the dyeing of leather, specifically targeting chrome-tanned substrates. These guidelines are intended to ensure high-quality, reproducible results for research and development applications.

Introduction to this compound

This compound is a polyazo acid dye known for its dark red-light brown hue.[1] As an anionic dye, it is highly soluble in water and is suitable for dyeing protein-based materials such as leather.[2] The dyeing mechanism relies on the formation of ionic bonds between the anionic sulfonic acid groups of the dye and the cationic amino groups of the collagen fibers in the leather, a process optimized under acidic conditions.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its physicochemical properties and fastness on leather.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| C.I. Number | 34905 |

| Chemical Class | Polyazo |

| Physical Appearance | Dark Brown Powder |

| Hue | Reddish Brown |

| Solubility in water @ 90°C | 90 - 100 g/L |

| pH of 1% Solution | 7 - 9 |

| Dye Content | >98% |

| Moisture Content | 3.0 - 5.0% |

Table 2: Fastness Properties of this compound on Leather

| Fastness Test | Rating (ISO Standards) |

| Light Fastness | 4 - 5 |

| Washing Fastness | 2 - 3 |

| Sublimation | 5 |

Experimental Protocols

The following protocols provide a step-by-step guide for the application of this compound in leather dyeing. These protocols are designed for chrome-tanned leather and may require optimization for other leather types.

Pre-treatment of Chrome-Tanned Leather

Objective: To prepare the leather for uniform dye penetration and fixation by washing and neutralizing.

Materials:

-

Chrome-tanned leather

-

Water

-

Weak alkali (e.g., sodium bicarbonate or ammonium (B1175870) bicarbonate)

Procedure:

-

Washing: Thoroughly wash the chrome-tanned leather with water to remove any residual salts and impurities.

-

Neutralization: Adjust the pH of the leather to a range of 4.5-6.5. This is crucial for ensuring even penetration of the dye.

Dye Bath Preparation and Dyeing Process

Objective: To achieve a level and well-penetrated dyeing of the leather with this compound.

Materials:

-

Pre-treated chrome-tanned leather

-

This compound

-

Water

-

Formic acid or acetic acid

-

Leveling agent (optional, e.g., fatty alcohol polyoxyethylene ether)

-

Electrolyte (optional, e.g., sodium sulfate)

Procedure:

-

Dye Bath Preparation: Prepare a dye bath with a liquor ratio (weight of leather to weight of water) of 1:10.

-

Dye Dissolution: Separately dissolve the required amount of this compound powder in hot water (approximately 80-90°C) before adding it to the main dye bath.

-

Initial Dyeing: Immerse the pre-treated leather in the dye bath at a temperature of 40°C. Agitate for 15 minutes to ensure even wetting.

-

Temperature Increase: Gradually raise the temperature of the dye bath to 55-60°C.

-

Dyeing Duration: Continue the dyeing process for 30-90 minutes, depending on the desired color depth.

-

pH Adjustment for Fixation: After the initial dyeing period, gradually add formic acid or acetic acid to the dye bath to lower the pH to a range of 2.5-4.5. This acidification step is critical for the fixation of the anionic dye to the cationic leather fibers.

-

Completion: Continue agitation for an additional 20-30 minutes to ensure complete dye fixation.

Post-Dyeing Treatment

Objective: To improve the color fastness and handle of the dyed leather.

Materials:

-